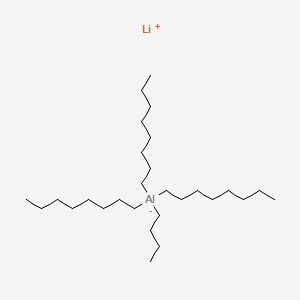
Lithium butyltrioctylaluminate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ブチルトリオクチルアルミニウムリチウムは、アルミニウム中心に結合した3つのオクチル基とブチル基に配位したリチウム原子を特徴とする有機金属化合物です。
製造方法
合成経路と反応条件
ブチルトリオクチルアルミニウムリチウムは、制御された条件下で水素化リチウムアルミニウムをブチルハライドおよびオクチルハライドと反応させることによって合成できます。この反応は通常、次の手順を含みます。
水素化リチウムアルミニウム溶液の準備: テトラヒドロフランなどの適切な溶媒に水素化リチウムアルミニウムを溶解します。
ブチルハライドの添加: 反応速度を制御するために低温を維持しながら、ブチルハライドを溶液にゆっくりと添加します。
オクチルハライドの添加: 最初の反応後、混合物にオクチルハライドを添加し、反応が完了するまで進行させます。
精製: 得られた生成物は、蒸留または再結晶などの手法で精製して純粋なブチルトリオクチルアルミニウムリチウムを得ます。
工業的製造方法
工業的な環境では、ブチルトリオクチルアルミニウムリチウムの製造は、品質と収率の一貫性を確保するために、大規模な反応器と連続フロープロセスを伴う場合があります。温度や圧力などの反応条件を正確に制御するための自動システムの使用は、効率的な生産に不可欠です。
化学反応の分析
反応の種類
ブチルトリオクチルアルミニウムリチウムは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて酸化アルミニウムと酸化リチウムを形成することができます。
還元: 有機合成における還元剤として作用し、カルボニル化合物をアルコールに還元することができます。
置換: 適切な条件下では、ブチル基とオクチル基は他のアルキル基またはアリール基で置換することができます。
一般的な試薬と条件
酸化剤: 酸素または過酸化水素を酸化反応に使用できます。
還元剤: ブチルトリオクチルアルミニウムリチウム自体は還元剤として作用します。
置換試薬: アルキルハライドまたはアリールハライドは一般的に置換反応に使用されます。
生成される主な生成物
酸化: 酸化アルミニウム、酸化リチウム。
還元: カルボニル化合物からアルコール。
置換: 異なるアルキル基またはアリール基を持つ新しい有機金属化合物。
科学研究での用途
ブチルトリオクチルアルミニウムリチウムは、科学研究においていくつかの用途があります。
有機合成: カルボニル化合物の還元および炭素-炭素結合の形成のための試薬として使用されます。
材料科学: この化合物は、ユニークな特性を持つ新規材料の合成における可能性について研究されています。
触媒: 重合や水素化を含むさまざまな化学反応における触媒または触媒前駆体として機能します。
生物学的研究: その潜在的な生物学的活性と生体分子との相互作用を調査するための研究が進行中です。
準備方法
Synthetic Routes and Reaction Conditions
Lithium butyltrioctylaluminate can be synthesized through the reaction of lithium aluminum hydride with butyl and octyl halides under controlled conditions. The reaction typically involves the following steps:
Preparation of Lithium Aluminum Hydride Solution: Dissolve lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran.
Addition of Butyl Halide: Slowly add butyl halide to the solution while maintaining a low temperature to control the reaction rate.
Addition of Octyl Halide: After the initial reaction, add octyl halide to the mixture and allow the reaction to proceed to completion.
Purification: The resulting product is purified through techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
化学反応の分析
Types of Reactions
Lithium butyltrioctylaluminate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and lithium oxide.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The butyl and octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: this compound itself acts as a reducing agent.
Substitution Reagents: Alkyl or aryl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide, lithium oxide.
Reduction: Alcohols from carbonyl compounds.
Substitution: New organometallic compounds with different alkyl or aryl groups.
科学的研究の応用
Lithium butyltrioctylaluminate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the reduction of carbonyl compounds and the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the synthesis of novel materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
作用機序
ブチルトリオクチルアルミニウムリチウムがその効果を発揮するメカニズムは、リチウム原子がアルミニウム中心に配位することにより、化合物の反応性を高めることを含みます。ブチル基とオクチル基は立体障害を与え、化学反応における化合物の反応性と選択性に影響を与えます。その作用に関与する分子標的と経路は、研究されている特定の反応または用途によって異なります。
類似の化合物との比較
類似の化合物
水素化リチウムアルミニウム: 有機合成で広く使用されている還元剤。
トリエチルボランヒドリドリチウム: 同様の還元特性を持つ別の有機金属化合物。
ジイソプロピルアミドリチウム: 有機合成で使用される強塩基。
独自性
ブチルトリオクチルアルミニウムリチウムは、ブチル基とオクチル基の特定の組み合わせによって、独特の立体および電子特性を提供するため、ユニークです。この独自性は、他の類似の化合物がそれほど効果的ではない可能性のある特定の用途に適しています。
類似化合物との比較
Similar Compounds
Lithium Aluminum Hydride: A widely used reducing agent in organic synthesis.
Lithium Triethylborohydride: Another organometallic compound with similar reducing properties.
Lithium Diisopropylamide: A strong base used in organic synthesis.
Uniqueness
Lithium butyltrioctylaluminate is unique due to its specific combination of butyl and octyl groups, which provide distinct steric and electronic properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
76721-60-3 |
|---|---|
分子式 |
C28H60AlLi |
分子量 |
430.7 g/mol |
IUPAC名 |
lithium;butyl(trioctyl)alumanuide |
InChI |
InChI=1S/3C8H17.C4H9.Al.Li/c3*1-3-5-7-8-6-4-2;1-3-4-2;;/h3*1,3-8H2,2H3;1,3-4H2,2H3;;/q;;;;-1;+1 |
InChIキー |
NNZUUGQOENLQLT-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCCCCC[Al-](CCCC)(CCCCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















